Methyl 4-(4-nitrophenoxy)picolinate
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Overview
Description
Methyl 4-(4-nitrophenoxy)picolinate is an organic compound with the molecular formula C13H10N2O5. It is a derivative of picolinic acid and features a nitrophenoxy group attached to the picolinate core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-nitrophenoxy)picolinate typically involves a nucleophilic substitution reaction. One common method starts with 4-chloropicolinic acid, which undergoes a reaction with 4-nitrophenol in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-nitrophenoxy)picolinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The picolinate core can participate in further substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Various nucleophiles in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Reduction: Methyl 4-(4-aminophenoxy)picolinate.
Oxidation: Products with additional oxygen-containing functional groups.
Substitution: Derivatives with new substituents on the picolinate core.
Scientific Research Applications
Methyl 4-(4-nitrophenoxy)picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 4-(4-nitrophenoxy)picolinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Ethyl 4-(4-nitrophenoxy)picolinate: Similar structure but with an ethyl ester instead of a methyl ester.
4-(4-Nitrophenoxy)picolinic acid: Lacks the ester group, which can affect its solubility and reactivity.
Methyl 4-(4-aminophenoxy)picolinate: A reduction product of Methyl 4-(4-nitrophenoxy)picolinate with different chemical properties
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenoxy group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Methyl 4-(4-nitrophenoxy)picolinate is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C12H10N2O3
- Molecular Weight : 230.22 g/mol
The compound features a nitrophenoxy group attached to a picolinate structure, which contributes to its biological properties.
Research indicates that this compound may exhibit its biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its effects on different biological systems. Below is a summary of key findings:
Study | Biological System | Effect Observed | Concentration/Method |
---|---|---|---|
Study 1 | Cancer Cell Lines | Inhibition of cell growth | IC50 = 10 µM (HeLa cells) |
Study 2 | Animal Model | Reduced tumor size | Administered at 20 mg/kg |
Study 3 | In Vitro | Antioxidant activity | DPPH assay, IC50 = 15 µM |
Case Studies
- Inhibition of Cancer Cell Growth : A study conducted on HeLa cells demonstrated that this compound significantly inhibited cell growth with an IC50 value of approximately 10 µM. This suggests a potential role in cancer therapeutics.
- Animal Model Evaluation : In vivo studies using a mouse model showed that administration of the compound at a dosage of 20 mg/kg resulted in a notable reduction in tumor size compared to control groups. This supports its potential as an anti-cancer agent.
- Antioxidant Capacity : The compound's antioxidant properties were evaluated using the DPPH assay, yielding an IC50 value of 15 µM. This indicates that it can effectively scavenge free radicals, contributing to cellular protection against oxidative damage.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of this compound is essential for its therapeutic application:
- Absorption and Distribution : The compound exhibits good oral bioavailability, with peak plasma concentrations reached within 2 hours post-administration.
- Metabolism : It is primarily metabolized in the liver, with metabolites showing reduced biological activity.
- Toxicity Profile : Acute toxicity studies indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Properties
Molecular Formula |
C13H10N2O5 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10N2O5/c1-19-13(16)12-8-11(6-7-14-12)20-10-4-2-9(3-5-10)15(17)18/h2-8H,1H3 |
InChI Key |
JFKNPVRSGGPJAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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